(3aS,4R,6S,7aR)-hexahydro-4-hydroxy-3a-methyl-6-(1-methylethenyl)benzofuran-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aS,4R,6S,7aR)-hexahydro-4-hydroxy-3a-methyl-6-(1-methylethenyl)benzofuran-2(3H)-one is a complex organic compound belonging to the class of benzofurans
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,4R,6S,7aR)-hexahydro-4-hydroxy-3a-methyl-6-(1-methylethenyl)benzofuran-2(3H)-one typically involves multiple steps, including the formation of the benzofuran ring and the introduction of various functional groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the benzofuran ring through cyclization of appropriate precursors.
Hydroxylation: Introduction of the hydroxyl group at the 4-position.
Alkylation: Introduction of the methyl and methylethenyl groups.
Industrial Production Methods
Industrial production methods may involve optimizing the synthetic routes for large-scale production, including the use of catalysts, solvents, and reaction conditions that maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3aS,4R,6S,7aR)-hexahydro-4-hydroxy-3a-methyl-6-(1-methylethenyl)benzofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the carbonyl group to a hydroxyl group.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.
Scientific Research Applications
Chemistry
In chemistry, (3aS,4R,6S,7aR)-hexahydro-4-hydroxy-3a-methyl-6-(1-methylethenyl)benzofuran-2(3H)-one is studied for its unique structural properties and reactivity. It may serve as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine
In medicine, researchers may explore its potential as a therapeutic agent, particularly if it exhibits bioactivity against specific targets.
Industry
In industry, the compound may be used in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of (3aS,4R,6S,7aR)-hexahydro-4-hydroxy-3a-methyl-6-(1-methylethenyl)benzofuran-2(3H)-one depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting into DNA strands and affecting replication or transcription.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other benzofurans with different substituents, such as:
2,3-Dihydrobenzofuran: A simpler benzofuran derivative.
6-Hydroxybenzofuran: A benzofuran with a hydroxyl group at the 6-position.
3-Methylbenzofuran: A benzofuran with a methyl group at the 3-position.
Uniqueness
The uniqueness of (3aS,4R,6S,7aR)-hexahydro-4-hydroxy-3a-methyl-6-(1-methylethenyl)benzofuran-2(3H)-one lies in its specific stereochemistry and functional groups, which may confer distinct biological and chemical properties.
Properties
CAS No. |
88580-86-3 |
---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
4-hydroxy-3a-methyl-6-prop-1-en-2-yl-3,4,5,6,7,7a-hexahydro-1-benzofuran-2-one |
InChI |
InChI=1S/C12H18O3/c1-7(2)8-4-9(13)12(3)6-11(14)15-10(12)5-8/h8-10,13H,1,4-6H2,2-3H3 |
InChI Key |
OCZQJFJNWTYDNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1CC(C2(CC(=O)OC2C1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.